5-(4-Aminophenyl)-2,4-pyrimidinediamine
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Description
The compound “5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid” is similar to the one you’re asking about. It’s an aromatic compound that may be used to synthesize unsymmetrical bis-azo dyes .
Synthesis Analysis
A new aromatic heterocyclic diamine monomer, 2,2-bis (4’-aminophenyl)- 5,5-bi-1H-benzimidazole (BAPBBI), was synthesized via a one-step reaction of 3,3’,4,4’-biphenyltetramine and p-aminobenzoic acid in polyphosphoric acids with the high yield and purity .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like FTIR, 1H NMR, 13C NMR, mass spectra, and elemental analysis .Chemical Reactions Analysis
The imidization reaction is typically used to produce polyimide (PI) polymers, which are known for high thermal stability, good chemical resistance, and outstanding mechanical properties . Another reaction to synthesize similar compounds can be obtained by using 4-azidobiphenyl .Physical And Chemical Properties Analysis
Similar compounds have been found to exhibit good thermal stability and small mass loss before a temperature of 400 °C in nitrogen. They showed high solubility in polar organic solvents, such as NMP, DMAc, DMSO, and DMF at room temperature .Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(4-aminophenyl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c11-7-3-1-6(2-4-7)8-5-14-10(13)15-9(8)12/h1-5H,11H2,(H4,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXVPAMWADIODC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345977 |
Source
|
Record name | 5-(4-Aminophenyl)-2,4-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Aminophenyl)-2,4-pyrimidinediamine | |
CAS RN |
71552-29-9 |
Source
|
Record name | 5-(4-Aminophenyl)-2,4-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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